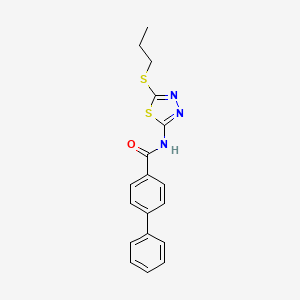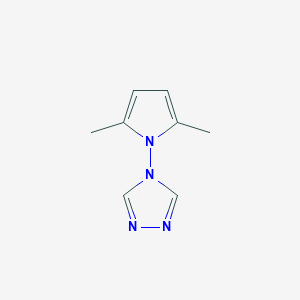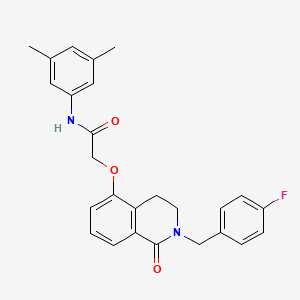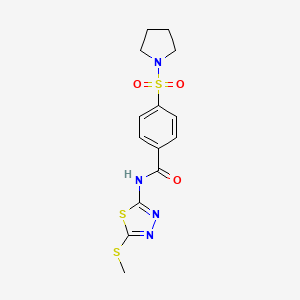
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the sulfonamide class of drugs and has been studied extensively for its biological and pharmaceutical properties.
科学的研究の応用
Glutaminase Inhibitors
N-(5-{2-[2-(5-amino-[1,3,4]thiadiazol-2-yl)-ethylsulfanyl]-ethyl}-[1,3,4]thiadiazol-2-yl)-2-phenyl-acetamide, a compound related to the one inquired about, has been studied for its role as a potent and selective allosteric inhibitor of kidney-type glutaminase (GLS). This inhibition is significant because GLS plays a critical role in cancer cell metabolism, particularly in cells dependent on glutamine. The research aimed to identify GLS inhibitors with improved drug-like properties, including better solubility. One analog demonstrated similar potency to BPTES (a known GLS inhibitor), better solubility, and the ability to attenuate the growth of P493 human lymphoma B cells both in vitro and in a mouse xenograft model, indicating potential therapeutic applications in cancer treatment (Shukla et al., 2012).
Antihyperglycemic Agents
Another study on related compounds focused on novel 5-(3-aryl-2-propynyl)-5-(arylsulfonyl)thiazolidine-2,4-diones and their evaluation as oral antihyperglycemic agents. These compounds were tested in the db/db mouse model, a model for obesity and insulin resistance. The research found that sulfonylthiazolidinediones were more potent than sulfanylthiazolidinedione congeners, indicating the potential of these compounds in managing blood glucose levels in conditions like type 2 diabetes (Wrobel et al., 1998).
Tuberculostatic Agents
Compounds derived from N 1-dithioester substituted pyridin- and pyrazincarboxamidrazones, similar in structure to the compound , were synthesized and evaluated as potential tuberculostatic agents. While the minimum inhibitory concentrations (MICs) indicated no significant activity against tuberculosis, the study highlights the ongoing exploration of thiadiazole derivatives for potential medical applications, including antimicrobial and antitubercular therapies (Orlewska et al., 2006).
Antioxidant Activity
Amidomethane sulfonyl-linked heterocycles including pyrrolyl oxazoles/thiazoles/imidazoles were prepared and evaluated for their antioxidant activity. One compound exhibited significant antioxidant activity, outperforming the standard Ascorbic acid. This suggests the potential utility of these compounds in combating oxidative stress-related diseases (Talapuru et al., 2014).
Anticancer Agents
Research into pyridine-thiazole hybrid molecules has revealed high antiproliferative activity against various cancer cell lines, including colon, breast, lung cancer, glioblastoma, and leukemia. Compounds demonstrated selectivity for cancer cells over normal cells, suggesting potential as anticancer agents. The mechanism of action is speculated to involve inducing genetic instability in tumor cells (Ivasechko et al., 2022).
特性
IUPAC Name |
N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S3/c1-22-14-17-16-13(23-14)15-12(19)10-4-6-11(7-5-10)24(20,21)18-8-2-3-9-18/h4-7H,2-3,8-9H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZWATSLOIXYBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)
![2-Phenyl-2,3-dihydro-[1,3]thiazino[3,2-a]benzimidazol-4-one](/img/structure/B2580388.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)
![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2580394.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)
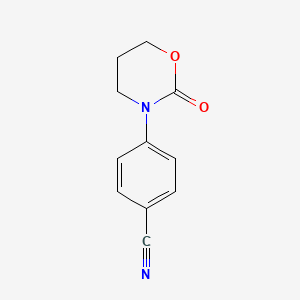
![8-(tert-butyl)-N-(2-methoxybenzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2580402.png)

![3-methyl-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2580404.png)
